![molecular formula C19H16N2O4S B5180254 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide](/img/structure/B5180254.png)
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C19H17N3O6S2 It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 4-methyl-N-[4-(4-aminophenyl)phenyl]benzenesulfonamide
Substitution: Products depend on the nucleophile used
Oxidation: 4-carboxy-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
Scientific Research Applications
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[4-(4-aminophenyl)phenyl]benzenesulfonamide
- 4-carboxy-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
- 4-methyl-N,N-diphenylbenzenesulfonamide
Uniqueness
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-14-2-12-19(13-3-14)26(24,25)20-17-8-4-15(5-9-17)16-6-10-18(11-7-16)21(22)23/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOEENDPIWBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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